molecular formula C9H20N2O B13185698 (3S,4S)-3-(Butylamino)piperidin-4-ol

(3S,4S)-3-(Butylamino)piperidin-4-ol

Katalognummer: B13185698
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: JNJNNWYFWFEWIH-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-3-(Butylamino)piperidin-4-ol is a chemical compound with the molecular formula C9H19ON. It is a piperidine derivative that has significant applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Butylamino)piperidin-4-ol typically involves the reaction of piperidine derivatives with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The industrial methods often involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3-(Butylamino)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3-(Butylamino)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,4S)-3-(Butylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidinol: Another piperidine derivative with similar structural features.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A compound with similar functional groups and chemical properties.

Uniqueness

(3S,4S)-3-(Butylamino)piperidin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

(3S,4S)-3-(butylamino)piperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-2-3-5-11-8-7-10-6-4-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1

InChI-Schlüssel

JNJNNWYFWFEWIH-IUCAKERBSA-N

Isomerische SMILES

CCCCN[C@H]1CNCC[C@@H]1O

Kanonische SMILES

CCCCNC1CNCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.